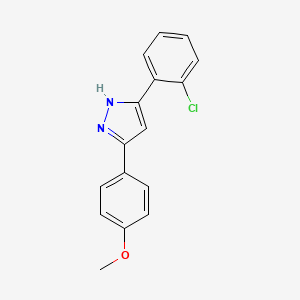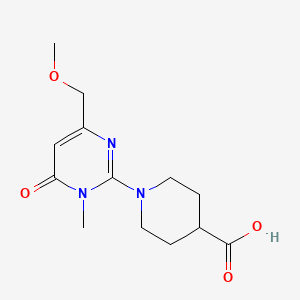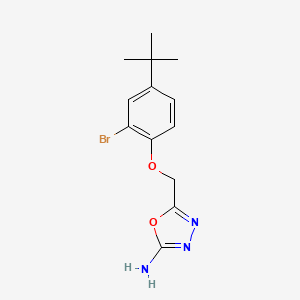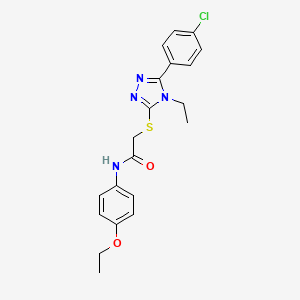
1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(4-Aminophényl)-1H-pyrrole-2-carbonitrile est un composé organique qui présente un cycle pyrrole substitué par un groupe aminophényle et un groupe nitrile
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(4-Aminophényl)-1H-pyrrole-2-carbonitrile implique généralement les étapes suivantes :
Formation du cycle pyrrole : Le cycle pyrrole peut être synthétisé par une synthèse de Paal-Knorr, où un composé 1,4-dicarbonyl réagit avec de l’ammoniac ou une amine.
Introduction du groupe aminophényle : Le groupe aminophényle peut être introduit par une réaction de couplage de Suzuki, où un dérivé acide boronique du groupe aminophényle réagit avec un pyrrole halogéné.
Addition du groupe nitrile : Le groupe nitrile peut être introduit par une réaction de substitution nucléophile, où un pyrrole halogéné réagit avec une source de cyanure.
Méthodes de production industrielle
La production industrielle du 1-(4-Aminophényl)-1H-pyrrole-2-carbonitrile peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales et l’utilisation de catalyseurs pour augmenter le rendement et réduire les temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(4-Aminophényl)-1H-pyrrole-2-carbonitrile peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Le groupe nitrile peut être réduit en un groupe amine.
Substitution : Le groupe aminophényle peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou l’hydrogène gazeux (H2) avec un catalyseur au palladium peuvent être utilisés.
Substitution : Les réactions de substitution aromatique électrophile peuvent être effectuées à l’aide de réactifs comme le brome (Br2) ou l’acide nitrique (HNO3).
Principaux produits formés
Oxydation : Dérivés oxydés du cycle pyrrole.
Réduction : Dérivés aminés du cycle pyrrole.
Substitution : Dérivés halogénés ou nitrés du groupe aminophényle.
4. Applications de la recherche scientifique
Le 1-(4-Aminophényl)-1H-pyrrole-2-carbonitrile a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel de composé bioactif dans la découverte et le développement de médicaments.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères conducteurs et les semi-conducteurs organiques.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
Le mécanisme d’action du 1-(4-Aminophényl)-1H-pyrrole-2-carbonitrile dépend de son application spécifique :
Activité biologique : Le composé peut interagir avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, pour exercer ses effets. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans les voies des maladies.
Science des matériaux : En science des matériaux, les propriétés électroniques du composé peuvent être exploitées pour développer de nouveaux matériaux dotés de fonctionnalités spécifiques, telles que la conductivité ou la photoréactivité.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-Aminophényl)-1H-pyrrole-2,5-dione : Structure similaire, mais avec un groupe dione au lieu d’un groupe nitrile.
1-(2-Aminophényl)pyrrole : Structure similaire, mais avec le groupe amino à une position différente.
1,3,5-Tris(4-aminophényl)benzène : Contient plusieurs groupes aminophényle attachés à un cycle benzène.
Unicité
Le 1-(4-Aminophényl)-1H-pyrrole-2-carbonitrile est unique en raison de la présence à la fois d’un groupe aminophényle et d’un groupe nitrile sur le cycle pyrrole
Propriétés
Formule moléculaire |
C11H9N3 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
1-(4-aminophenyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C11H9N3/c12-8-11-2-1-7-14(11)10-5-3-9(13)4-6-10/h1-7H,13H2 |
Clé InChI |
VFPFHIKKENXCBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=C1)C#N)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11778456.png)

![Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11778481.png)


![3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one](/img/structure/B11778494.png)

![6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778506.png)
![(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11778510.png)


![2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11778516.png)
